methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester is a complex organic compound with a unique structure that combines elements of pyrano, oxazole, and dioxolan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester typically involves multiple steps, including the formation of the pyrano and oxazole rings, followed by the introduction of the dioxolan moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or disrupt microbial cell walls, leading to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Ethyl Ester
- (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Propyl Ester
Uniqueness
What sets (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester apart is its specific stereochemistry and the presence of the dioxolan ring, which can impart unique chemical and biological properties
Eigenschaften
Molekularformel |
C13H15NO8 |
---|---|
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C13H15NO8/c1-5-14-9-6(20-5)3-7(12(16)18-2)21-11(9)10(15)8-4-19-13(17)22-8/h3,6,8-11,15H,4H2,1-2H3 |
InChI-Schlüssel |
VVUQVULHYQDYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2C(O1)C=C(OC2C(C3COC(=O)O3)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.